molecular formula C21H26N7Na3O17P3 B561324 Beta-NADP-Dialdehyde sodium salt CAS No. 102281-43-6

Beta-NADP-Dialdehyde sodium salt

Cat. No.: B561324
CAS No.: 102281-43-6
M. Wt: 810.362
InChI Key: YVFJTMPETPQBNW-YTUAODRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-NADP-Dialdehyde sodium salt is synthesized through the oxidation of beta-nicotinamide adenine dinucleotide phosphate using periodate. The reaction typically involves dissolving beta-nicotinamide adenine dinucleotide phosphate in an aqueous solution and adding sodium periodate under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Beta-NADP-Dialdehyde sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Beta-NADP-Dialdehyde sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and analytical techniques.

    Biology: Plays a role in studying cellular redox states and metabolic pathways.

    Medicine: Investigated for its potential use in therapeutic applications, including as a biomarker for oxidative stress.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of Beta-NADP-Dialdehyde sodium salt involves its role as an oxidizing agent. The compound can interact with various biomolecules, leading to the formation of covalent adducts. These interactions can affect the function of enzymes and other proteins, thereby influencing cellular processes. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Beta-Nicotinamide adenine dinucleotide phosphate disodium salt
  • Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate
  • Nicotinamide adenine dinucleotide phosphate disodium salt

Uniqueness

Beta-NADP-Dialdehyde sodium salt is unique due to its oxidized form, which allows it to participate in specific redox reactions that are not possible with its non-oxidized counterparts. This property makes it valuable in studying oxidative stress and redox biology .

Properties

IUPAC Name

sodium;[(2R,3R,4R,5R)-4-[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxy-2-(3-carbamoylpyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)14(7-31)41-12(5-29)8-40-47(36,37)45-48(38,39)44-16-13(6-30)42-21(17(16)43-46(33,34)35)27-3-1-2-11(4-27)19(23)32;/h1-5,7,9-10,12-14,16-17,21,30H,6,8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13+,14+,16+,17+,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETRUFBYZPXUHH-TZGAIWHBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@H](C=O)O[C@H](C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7NaO17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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